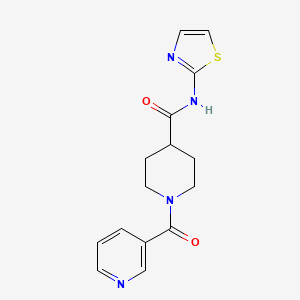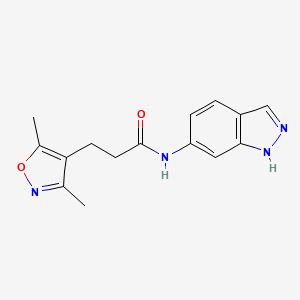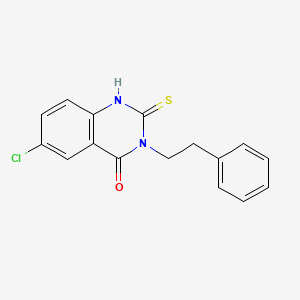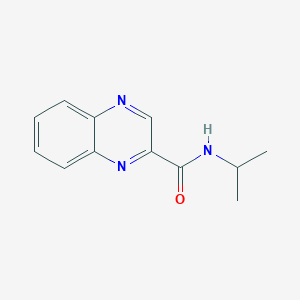
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (PCPT) is an important synthetic molecule that has been studied extensively in the scientific community due to its unique structure and potential applications. PCPT is a heterocyclic compound, which is composed of a pyridine-3-carbonyl group, a 1,3-thiazol-2-yl group, and a piperidine-4-carboxamide group. The compound has a wide range of applications in the fields of chemistry, biology, and medicine, and has been studied extensively for its potential therapeutic and industrial uses.
作用机制
The exact mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is still not fully understood. However, it is believed that the compound may interact with certain receptors in the body, leading to the activation of certain pathways and the production of specific molecules. Additionally, this compound may also interact with certain enzymes, leading to the inhibition of certain pathways and the production of other molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to possess anti-microbial activity, with the potential to inhibit the growth of certain bacteria and fungi. It has also been shown to possess anti-viral activity, with the potential to inhibit the replication of certain viruses.
实验室实验的优点和局限性
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a number of advantages and limitations when used for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is also relatively expensive, which can limit its use in large-scale experiments. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the study of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. One potential direction is to further investigate the compound’s potential therapeutic and industrial applications. Additionally, further research could be conducted to determine the exact mechanism of action of this compound and to identify new potential uses for the compound. Additionally, further research could be conducted to develop new synthesis methods for this compound and to improve the compound’s stability and solubility. Finally, further research could be conducted to identify new potential uses for this compound in the fields of materials science and drug delivery.
合成方法
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the condensation of 1-pyridine-3-carbonyl chloride and 1,3-thiazol-2-yl piperidine-4-carboxamide, followed by the addition of an aqueous solution of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.
科学研究应用
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied extensively in the scientific community due to its unique structure and potential applications. The compound has been investigated for its potential therapeutic uses, such as for the treatment of cancer and Alzheimer’s disease. It has also been studied for its potential applications in the field of drug delivery, as well as for its potential role in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis and for its potential applications in the field of materials science.
属性
IUPAC Name |
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(18-15-17-6-9-22-15)11-3-7-19(8-4-11)14(21)12-2-1-5-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXXBFTIQBLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)

![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6577278.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)
![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)